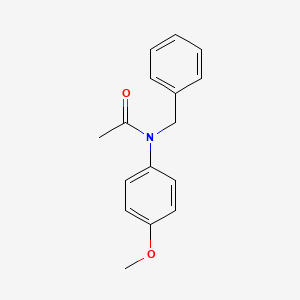
Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 4-methoxyphenyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- typically involves the reaction of 4-methoxyaniline with benzyl chloride to form N-(4-methoxyphenyl)-N-(phenylmethyl)amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-(4-methoxyphenyl)-N-(phenylmethyl)acetamide N-oxide.
Reduction: N-(4-methoxyphenyl)-N-(phenylmethyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Acetamide, N-(4-methoxyphenyl)-N-(ethyl)-: Similar structure but with an ethyl group instead of a phenylmethyl group.
Acetamide, N-(4-methoxyphenyl)-N-(propyl)-: Similar structure but with a propyl group instead of a phenylmethyl group.
Uniqueness
Acetamide, N-(4-methoxyphenyl)-N-(phenylmethyl)- is unique due to the presence of both a 4-methoxyphenyl group and a phenylmethyl group, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
61667-90-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17(12-14-6-4-3-5-7-14)15-8-10-16(19-2)11-9-15/h3-11H,12H2,1-2H3 |
InChI Key |
GVLRYEGHIMSZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















